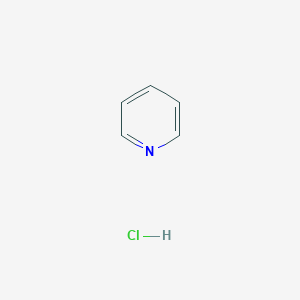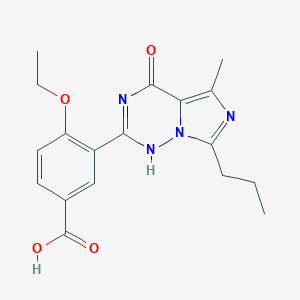
1,3,5-三(4-碘苯基)苯
描述
1,3,5-Tris(4-iodophenyl)benzene is a derivative of benzene where iodine atoms are substituted at the para position of each phenyl ring attached to the central benzene core. This compound is part of a broader class of tris(halophenyl)benzenes, which have been studied for their ability to form porous materials through halogen...halogen interactions and for their potential use in supramolecular chemistry and materials science .
Synthesis Analysis
The synthesis of related tris(halophenyl)benzene derivatives often involves the substitution of halogen atoms onto a benzene ring. For example, 1,3,5-Tris(hydrogensulfato) benzene was synthesized through the reaction of phloroglucinol with chlorosulfonic acid, demonstrating the potential for functional group transformations on the benzene core . Similarly, the synthesis of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, a model compound for polyphenylene, involves the introduction of acetylenic groups, which are important for further chemical transformations .
Molecular Structure Analysis
The molecular structure of tris(halophenyl)benzenes has been extensively studied using X-ray crystallography. For instance, 1,3,5-tris(4-biphenylyl)benzene and its derivatives exhibit a propeller-like orientation of the substituents around the central benzene ring, which can lead to the formation of large cavities within the crystal lattice . These structural features are crucial for understanding the packing and potential porosity of materials derived from these compounds.
Chemical Reactions Analysis
The reactivity of tris(halophenyl)benzenes is influenced by the presence of halogen substituents, which can participate in halogen...halogen interactions and facilitate the formation of porous materials . Additionally, the presence of functional groups such as acetylenes or ethynyl groups in related compounds allows for further chemical reactions, such as topochemical interactions or cyclotrimerization, which are important for the synthesis of polymers and cross-linked materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(halophenyl)benzenes are significantly affected by the nature of the substituents. For example, the introduction of halogen atoms can greatly influence the glass-forming properties, glass-transition temperatures, and stabilities of the glassy state of these materials . The ability to form amorphous glasses is particularly important for applications in electronic and optical materials. Moreover, the nonlinear optical properties of related compounds, such as 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives, have been investigated, revealing that the conjugation length and the nature of the conjugation bridge (phenyl vs. thienyl) can affect the optical properties .
科学研究应用
Anticancer Potential
- Scientific Field: Medicinal Chemistry, Oncology
- Summary of Application: 1,3,5-Tris(4-iodophenyl)benzene has been studied for its potential as an anticancer drug, particularly against breast and cervical cancer cell lines . It binds to DNA through groove binding, which is a method of interaction that has been found to have anticancer activity .
- Methods of Application: The compound’s binding to DNA was investigated using molecular docking and molecular dynamics simulations . These techniques allowed researchers to study the interactions between the compound and DNA at a molecular level .
- Results or Outcomes: The binding of 1,3,5-Tris(4-iodophenyl)benzene to DNA was found to be significant, causing the DNA helix to unwind . The study’s outcomes demonstrated the cytotoxic potential of the compound, suggesting it could be effective in treating cancer .
Self-Assembly into Nanoarchitectures
- Scientific Field: Physical Chemistry, Nanotechnology
- Summary of Application: 1,3,5-Tris(4-iodophenyl)benzene has been used to create two-dimensional porous nanoarchitectures through self-assembly . These structures have potential applications in various fields, including electronics and materials science .
- Methods of Application: The self-assembly of the compound was investigated using scanning tunneling microscopy at the solid–liquid interface . This technique allowed researchers to observe the formation of the nanoarchitectures in real time .
- Results or Outcomes: The compound was found to form dimers that self-assemble into two-dimensional porous structures on the graphite surface . The structure of these networks could be tailored using different solvents .
Synthesis of C3-Symmetric Nano-sized Polyaromatics
- Scientific Field: Organic Chemistry, Nanotechnology
- Summary of Application: 1,3,5-Tris(4-iodophenyl)benzene is used as a building block in the synthesis of C3-symmetric nano-sized polyaromatics . These polyaromatics have potential applications in various fields, including electronics and materials science .
- Methods of Application: The synthesis involves the reaction of 1,3,5-Tris(4-iodophenyl)benzene with other organic compounds to form the desired polyaromatic structure . The exact method of synthesis would depend on the specific polyaromatic compound being synthesized .
- Results or Outcomes: The successful synthesis of C3-symmetric nano-sized polyaromatics using 1,3,5-Tris(4-iodophenyl)benzene has been reported . These polyaromatics have unique properties that make them useful in various applications .
Synthesis of Molecular Propellers
- Scientific Field: Organic Chemistry, Materials Science
- Summary of Application: 1,3,5-Tris(4-iodophenyl)benzene is used in the synthesis of molecular propellers . These propellers have potential applications in various fields, including nanotechnology and materials science .
- Methods of Application: The synthesis involves the reaction of 1,3,5-Tris(4-iodophenyl)benzene with other organic compounds to form the desired propeller structure . The exact method of synthesis would depend on the specific propeller compound being synthesized .
- Results or Outcomes: The successful synthesis of molecular propellers using 1,3,5-Tris(4-iodophenyl)benzene has been reported . These propellers have unique properties that make them useful in various applications .
Synthesis of C3-Symmetric Nano-sized Polyaromatics
- Scientific Field: Organic Chemistry, Nanotechnology
- Summary of Application: 1,3,5-Tris(4-iodophenyl)benzene is used as a building block in the synthesis of C3-symmetric nano-sized polyaromatics . These polyaromatics have potential applications in various fields, including electronics and materials science .
- Methods of Application: The synthesis involves the reaction of 1,3,5-Tris(4-iodophenyl)benzene with other organic compounds to form the desired polyaromatic structure . The exact method of synthesis would depend on the specific polyaromatic compound being synthesized .
- Results or Outcomes: The successful synthesis of C3-symmetric nano-sized polyaromatics using 1,3,5-Tris(4-iodophenyl)benzene has been reported . These polyaromatics have unique properties that make them useful in various applications .
Synthesis of Molecular Propellers
- Scientific Field: Organic Chemistry, Materials Science
- Summary of Application: 1,3,5-Tris(4-iodophenyl)benzene is used in the synthesis of molecular propellers . These propellers have potential applications in various fields, including nanotechnology and materials science .
- Methods of Application: The synthesis involves the reaction of 1,3,5-Tris(4-iodophenyl)benzene with other organic compounds to form the desired propeller structure . The exact method of synthesis would depend on the specific propeller compound being synthesized .
- Results or Outcomes: The successful synthesis of molecular propellers using 1,3,5-Tris(4-iodophenyl)benzene has been reported . These propellers have unique properties that make them useful in various applications .
安全和危害
1,3,5-Tris(4-iodophenyl)benzene is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .
未来方向
1,3,5-Tris(4-iodophenyl)benzene has potential applications in the design and development of high-performance optoelectronic devices, molecular recognition systems, lithium batteries, and hydrogen storage materials . Its ability to form two-dimensional porous halogen–halogen bonded nanoarchitectures makes it a promising material for these applications .
属性
IUPAC Name |
1,3,5-tris(4-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLWDSJGGFTHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15I3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445591 | |
| Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-iodophenyl)benzene | |
CAS RN |
151417-38-8 | |
| Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




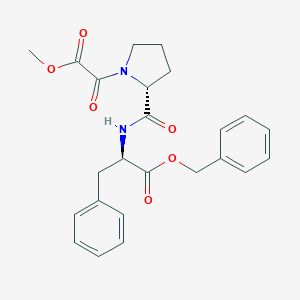

![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)

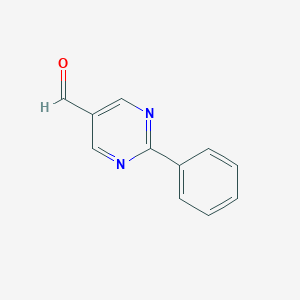
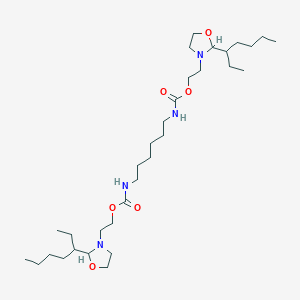
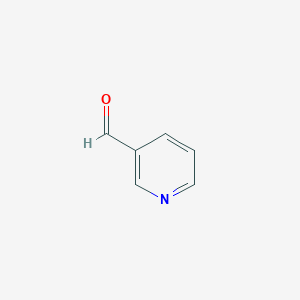

![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)

